Phenyl 3-phenylprop-2-enoate Phenyl 3-phenylprop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14265827
InChI: InChI=1S/C15H12O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H
SMILES:
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol

Phenyl 3-phenylprop-2-enoate

CAS No.:

Cat. No.: VC14265827

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 3-phenylprop-2-enoate -

Specification

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
IUPAC Name phenyl 3-phenylprop-2-enoate
Standard InChI InChI=1S/C15H12O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H
Standard InChI Key NBFNGRDFKUJVIN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular and Physical Properties

Phenyl 3-phenylprop-2-enoate is characterized by the IUPAC name phenyl (E)-3-phenylprop-2-enoate, reflecting its trans-configuration . Key physical properties include:

PropertyValue
Molecular FormulaC15H12O2\text{C}_{15}\text{H}_{12}\text{O}_2
Molecular Weight224.25 g/mol
Density1.144 g/cm³
Boiling Point370.7°C at 760 mmHg
Flash Point155.3°C
Vapor Pressure1.09×1051.09 \times 10^{-5} mmHg at 25°C
Refractive Index1.615

The compound’s planar structure, confirmed by X-ray crystallography , facilitates π-π interactions, influencing its solubility and reactivity. The ester functional group (RCOOR\text{RCOOR}') renders it susceptible to hydrolysis and nucleophilic attack.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectra reveal distinct signals for the vinyl proton (δ\delta 6.5–7.5 ppm) and ester carbonyl (δ\delta 168–170 ppm) . Infrared (IR) spectroscopy shows a strong absorption band at 1710 cm⁻¹, characteristic of the ester carbonyl group .

Synthesis and Production Methods

Heteropolyacid-Catalyzed Synthesis

A breakthrough method employs the heteropolyacid H6P2W18O6224H2O\text{H}_6\text{P}_2\text{W}_{18}\text{O}_{62} \cdot 24\text{H}_2\text{O} (WD acid) as a catalyst . Key advantages include:

  • High Yield: 84–95% under optimized conditions .

  • Reusability: The catalyst retains activity for three cycles without significant loss .

  • Eco-Friendliness: Eliminates stoichiometric activating agents, reducing waste .

Optimized Protocol:

  • Mix cinnamic acid and phenol in a 1:1 molar ratio.

  • Add 1 mmol% WD acid supported on silica.

  • Reflux in toluene for 120 minutes.

  • Filter and recrystallize the product .

This method is scalable for industrial production, with reaction times under 2 hours and minimal purification steps .

Chemical Reactivity and Derivatives

Hydrolysis and Transesterification

Phenyl cinnamate undergoes alkaline hydrolysis to yield cinnamic acid and phenol :
PhOCOCH=CHPh+NaOHPhCOONa++PhOH\text{PhOCOCH=CHPh} + \text{NaOH} \rightarrow \text{PhCOO}^- \text{Na}^+ + \text{PhOH}
Transesterification with alcohols (e.g., methanol) produces methyl cinnamate, a fragrance intermediate .

Electrophilic Aromatic Substitution

The phenyl rings participate in nitration and sulfonation. For example, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 introduces nitro groups at the para position .

Oxidation and Reduction

  • Oxidation: Using KMnO4\text{KMnO}_4 in acidic conditions cleaves the double bond, forming benzaldehyde derivatives .

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) saturates the double bond, yielding phenyl hydrocinnamate .

Industrial and Research Applications

Fragrance and Flavor Industry

Phenyl cinnamate’s balsamic odor profile makes it valuable in perfumes and cosmetic formulations . It is often blended with vanillin or coumarin to enhance sweetness .

Polymer Science

As a UV-absorbing monomer, it is incorporated into polyesters and coatings to improve photostability . Copolymers with styrene exhibit enhanced thermal resistance (decomposition temperature >300°C) .

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